molecular formula C18H24N2O B10859160 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B10859160
M. Wt: 284.4 g/mol
InChI Key: RKNSPEOBXHFNTD-DQCUJPBYSA-N
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Description

1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound known for its unique structural properties and significant potential in various scientific research fields. Its intricate chemical architecture provides a platform for diverse chemical reactions and applications, making it an interesting subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can involve multiple steps. One possible synthetic route begins with the preparation of the bicyclo[3.2.1]octane scaffold, followed by functionalization to introduce the phenylprop-2-enyl group. Reaction conditions often require precise temperature control, specific catalysts, and reagents to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production process might be streamlined for efficiency and scalability. This often involves optimizing reaction conditions such as solvent choice, temperature, and reaction time. Catalytic methods are preferred to minimize waste and reduce environmental impact. High-pressure liquid chromatography (HPLC) and other purification methods are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is capable of undergoing a variety of chemical reactions including:

  • Oxidation: The compound can be oxidized under specific conditions to produce different oxidized derivatives.

  • Reduction: Reduction reactions can modify functional groups to alter the compound's properties.

  • Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the reaction type but often include functionalized derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound's structure allows it to interact with biological molecules, making it useful in biochemical studies. Researchers use it to explore enzyme-substrate interactions and to study receptor binding affinities.

Medicine

In medicine, derivatives of this compound have shown potential in drug development. Its ability to modulate biological pathways makes it a candidate for designing new therapeutic agents targeting various diseases.

Industry

Industrial applications include its use as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for creating specialized materials and chemicals.

Mechanism of Action

The mechanism by which 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects involves specific interactions with molecular targets such as enzymes and receptors. Its bicyclo[3.2.1]octane framework allows for unique binding interactions that can modulate biological pathways. The precise molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity, specificity, and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,5S)-3-[(E)-2-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]ethan-1-one

  • 1-[(1R,5S)-3-[(E)-4-phenylbut-3-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

  • 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butan-1-one

Highlighting Its Uniqueness

Compared to these similar compounds, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[321]octan-8-yl]propan-1-one stands out due to its specific substitution pattern and the unique steric and electronic properties imparted by its bicyclo[321]octane framework

There you go! This covers the essentials of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. Hope this sparks some further thought or research!

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+/t16-,17+

InChI Key

RKNSPEOBXHFNTD-DQCUJPBYSA-N

Isomeric SMILES

CCC(=O)N1[C@@H]2CC[C@H]1CN(C2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3

Origin of Product

United States

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